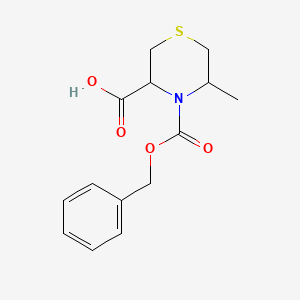
5-Methyl-4-phenylmethoxycarbonylthiomorpholine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-4-phenylmethoxycarbonylthiomorpholine-3-carboxylic acid (MPTC) is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. MPTC is a thiomorpholine derivative that is used as a building block for the synthesis of various compounds.
Applications De Recherche Scientifique
5-Methyl-4-phenylmethoxycarbonylthiomorpholine-3-carboxylic acid has been extensively studied for its potential applications in various fields of scientific research. One of the key areas of research is in the development of new drugs for the treatment of various diseases. 5-Methyl-4-phenylmethoxycarbonylthiomorpholine-3-carboxylic acid has been found to exhibit potent antitumor activity, making it a promising candidate for the development of anticancer drugs. It has also been shown to possess anti-inflammatory properties, which could be useful in the development of drugs for the treatment of inflammatory diseases such as rheumatoid arthritis.
Mécanisme D'action
The mechanism of action of 5-Methyl-4-phenylmethoxycarbonylthiomorpholine-3-carboxylic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in the development and progression of diseases. 5-Methyl-4-phenylmethoxycarbonylthiomorpholine-3-carboxylic acid has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in the regulation of gene expression. It has also been shown to interfere with the activity of certain signaling pathways that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
5-Methyl-4-phenylmethoxycarbonylthiomorpholine-3-carboxylic acid has been shown to have a range of biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. It has also been shown to inhibit the migration and invasion of cancer cells, which is important in preventing the spread of cancer to other parts of the body. In addition, 5-Methyl-4-phenylmethoxycarbonylthiomorpholine-3-carboxylic acid has been found to possess anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-Methyl-4-phenylmethoxycarbonylthiomorpholine-3-carboxylic acid in lab experiments is its potent antitumor activity, which makes it a promising candidate for the development of anticancer drugs. It is also relatively easy to synthesize in the lab, making it readily available for research purposes. However, there are also some limitations associated with the use of 5-Methyl-4-phenylmethoxycarbonylthiomorpholine-3-carboxylic acid in lab experiments. For example, it can be toxic to normal cells at high concentrations, which could limit its use in clinical settings. In addition, the mechanism of action of 5-Methyl-4-phenylmethoxycarbonylthiomorpholine-3-carboxylic acid is not fully understood, which could make it difficult to develop drugs based on its properties.
Orientations Futures
There are several future directions for research on 5-Methyl-4-phenylmethoxycarbonylthiomorpholine-3-carboxylic acid. One area of research is the development of new drugs for the treatment of cancer and other diseases based on the properties of 5-Methyl-4-phenylmethoxycarbonylthiomorpholine-3-carboxylic acid. Another area of research is the investigation of the mechanism of action of 5-Methyl-4-phenylmethoxycarbonylthiomorpholine-3-carboxylic acid, which could provide insights into its potential therapeutic applications. Finally, there is also a need for further studies on the toxicity and safety of 5-Methyl-4-phenylmethoxycarbonylthiomorpholine-3-carboxylic acid, which could help to determine its suitability for use in clinical settings.
Conclusion:
In conclusion, 5-Methyl-4-phenylmethoxycarbonylthiomorpholine-3-carboxylic acid is a thiomorpholine derivative that has gained significant attention in the field of scientific research due to its unique properties and potential applications. It is a promising candidate for the development of new drugs for the treatment of cancer and other diseases, and its mechanism of action is still being investigated. While there are some limitations associated with the use of 5-Methyl-4-phenylmethoxycarbonylthiomorpholine-3-carboxylic acid in lab experiments, its potential benefits make it an important area of research for the future.
Méthodes De Synthèse
5-Methyl-4-phenylmethoxycarbonylthiomorpholine-3-carboxylic acid can be synthesized through a multistep process involving the reaction of 4-phenylmethoxycarbonylthiomorpholine with methyl iodide in the presence of a base such as potassium carbonate. The resulting product is then subjected to further reactions to obtain 5-Methyl-4-phenylmethoxycarbonylthiomorpholine-3-carboxylic acid in high yield and purity. The synthesis of 5-Methyl-4-phenylmethoxycarbonylthiomorpholine-3-carboxylic acid is a complex process that requires expertise and careful handling of chemicals.
Propriétés
IUPAC Name |
5-methyl-4-phenylmethoxycarbonylthiomorpholine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4S/c1-10-8-20-9-12(13(16)17)15(10)14(18)19-7-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFTBJCUTSHGZJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CSCC(N1C(=O)OCC2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-4-phenylmethoxycarbonylthiomorpholine-3-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2459954.png)
![3-(4-methoxybenzyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/no-structure.png)
![3-iodo-6-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2459957.png)
![6-(cinnamylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2459958.png)
![N-(4-methoxyphenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2459961.png)
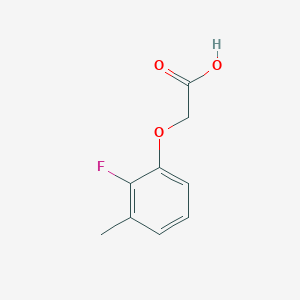
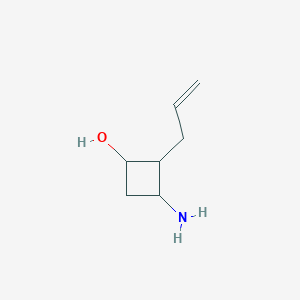
![(3As,6aR)-2,2-dioxo-1,3,3a,4,6,6a-hexahydrocyclopenta[c]thiophen-5-one](/img/structure/B2459966.png)
![N,N'-[(4-Acetamido-6-methoxy-1,3-phenylene)bis(methylene)]bis(2-chloroacetamide)](/img/structure/B2459967.png)
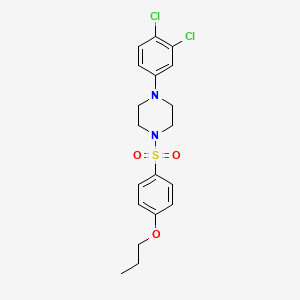
![2-(7-(2-fluorobenzyl)-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide](/img/structure/B2459969.png)
![1-(5-Fluoropyrimidin-2-yl)-4-[2-(3-methoxyphenyl)acetyl]piperazin-2-one](/img/structure/B2459971.png)
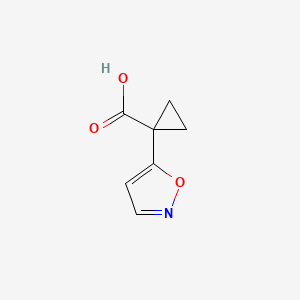
![3-((4-chlorophenyl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)propanamide](/img/structure/B2459974.png)